molecular formula C23H15F2N3 B2578126 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-73-2

6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2578126
CAS RN: 901247-73-2
M. Wt: 371.391
InChI Key: PCWZXYOHUUBRHI-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPQ belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Fluorescence Applications

  • A study on the synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives demonstrates their application in mammalian cell imaging. These derivatives exhibit staining properties to cultured HeLa cells and can be used as fluorophores binding with protein molecules, highlighting their potential in biological imaging and fluorescence applications (Majumdar et al., 2014).

Molecular Sensors and Logic Gates

  • Research into amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline reveals their photophysical properties, including solvatochromism and acidochromism. These derivatives serve as molecular logic switches, capable of functioning as pH-dependent fluorescence sensors, indicating their utility in chemical sensing and molecular electronics (Uchacz et al., 2016).

Electroluminescent Properties for OLEDs

  • Studies on the electroluminescent properties of organic dyes containing the pyrazolo[3, 4-b]quinoline chromophore for OLED applications have been conducted. These dyes, upon synthesis, displayed photophysical properties that were influenced by substituents at the 6-position, affecting absorption/emission spectra, which is crucial for developing light-emitting devices (Wan et al., 2015).

properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-5-11-17(12-6-14)28-23-18-3-2-4-20(25)22(18)26-13-19(23)21(27-28)15-7-9-16(24)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWZXYOHUUBRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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